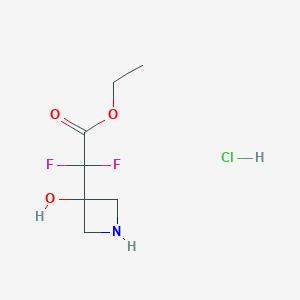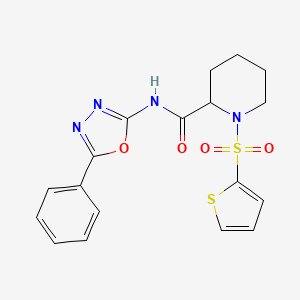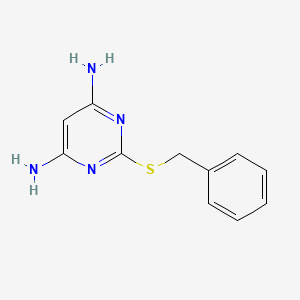
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,5-dichlorothiophene-3-carboxylic acid with an appropriate amine to form the carboxamide group . The trimethylthiophene could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two five-membered thiophene rings, each bearing different substituents. The dichlorothiophene ring would have two chlorine atoms attached, while the trimethylthiophene ring would have three methyl groups attached .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and reagents present. For example, the chlorine atoms could potentially be replaced in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide groups and the electronegative chlorine atoms could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of thiophene derivatives and their reactivity is a significant area of research, given their potential in creating biologically active compounds and materials science applications. For instance, studies on the synthesis of thiophene derivatives through reactions with methyl 3-hydroxythiophene-2-carboxylate highlight new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of thiophene compounds in synthetic chemistry (Corral & Lissavetzky, 1984).
Biological Activity
Thiophene derivatives are explored for their biological activities, including cytostatic, antitubercular, and anti-inflammatory properties. Research into azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promise in developing compounds with specified pharmacological properties, indicating the potential for thiophene derivatives in medical and pharmaceutical sciences (Chiriapkin et al., 2021).
Antimicrobial and Antipathogenic Applications
The synthesis and evaluation of thiourea derivatives of thiophene compounds, such as 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been explored for their antimicrobial and antipathogenic activities. These studies demonstrate the compounds' potential in developing novel antimicrobial agents with antibiofilm properties, critical in addressing resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Design and Synthesis Optimization
The design and synthesis of thiophene derivatives for specific biological activities involve optimizing synthesis conditions and analytical methods, such as high-performance liquid chromatography (HPLC), to identify leading compounds for further pharmaceutical development. This approach underscores the importance of thiophene derivatives in drug discovery and development processes (Chiriapkin et al., 2021).
Propiedades
IUPAC Name |
2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-5-6(2)20-13(9(5)12(19)16-3)17-11(18)7-4-8(14)21-10(7)15/h4H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGJPQXISVXZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(SC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorothiophene-3-carboxamido)-N,4,5-trimethylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)

![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)
![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2389207.png)